molecular formula C24H26N2O5 B3009932 Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-77-5

Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No. B3009932
CAS RN: 868224-77-5
M. Wt: 422.481
InChI Key: IEWJWCQXIOXYLB-UHFFFAOYSA-N
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Description

This compound is a chemical substance that can be obtained from various sources. It is also known as a dihydropyridine calcium antagonist .


Synthesis Analysis

The synthesis of this compound is a complex process that involves various chemical reactions . The exact method of synthesis may vary depending on the specific requirements and conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex and consists of various functional groups . The structure can be analyzed using various techniques such as X-ray crystallography and NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. These properties can include density, melting point, boiling point, and others .

Scientific Research Applications

Drug Delivery Systems

Poly(2-oxazoline)s, including our compound of interest, exhibit excellent water solubility and tunable properties. Researchers have harnessed these features to create drug delivery systems. By modifying the polymer structure, drug payloads can be encapsulated and released in a controlled manner. The stability and biocompatibility of poly(2-oxazoline)s make them promising candidates for targeted drug delivery .

Protein Modification

Poly(2-oxazoline)s can be functionalized to interact with proteins. Their pseudopeptide-like structure allows for specific binding to proteins, enabling applications such as protein purification, enzyme immobilization, and protein-based therapies. Researchers have explored how these polymers can enhance protein stability and activity .

Anti-Fouling Interfaces

Poly(2-oxazoline)s possess a stealthy quality—they remain invisible within biological systems. This property makes them ideal for creating anti-fouling interfaces. When coated onto surfaces (e.g., medical devices or implants), they prevent unwanted protein adsorption and cell attachment. This anti-fouling behavior improves device performance and reduces adverse reactions .

Gene Carriers (Vectors)

Efficient gene delivery is crucial for gene therapy and genetic research. Poly(2-oxazoline)s have been investigated as gene carriers (vectors). Their ability to complex with DNA or RNA and protect genetic material during delivery ensures successful transfection. Researchers aim to optimize their structure for safe and effective gene therapy applications .

Cell Sheet Engineering

Cell sheet engineering involves growing and manipulating cell layers for tissue regeneration. Poly(2-oxazoline)s have been used as substrates to support cell adhesion and proliferation. Their biocompatibility and tunable surface properties contribute to successful cell sheet fabrication. Researchers explore their potential in regenerative medicine .

Hydrogels

Hydrogels are three-dimensional networks that can absorb and retain water. Poly(2-oxazoline)s can form hydrogels with adjustable properties, such as mechanical strength, swelling behavior, and responsiveness to external stimuli (e.g., temperature). These hydrogels find applications in wound healing, drug release, and tissue engineering .

properties

IUPAC Name

ethyl 2-[1-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]isoquinolin-5-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-3-30-24(29)17(2)31-21-11-7-10-20-19(21)13-15-26(23(20)28)16-22(27)25-14-12-18-8-5-4-6-9-18/h4-11,13,15,17H,3,12,14,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWJWCQXIOXYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

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